molecular formula C16H20ClNO2 B2359710 Bis(4-methoxybenzyl)amine hydrochloride CAS No. 17061-62-0; 854391-95-0

Bis(4-methoxybenzyl)amine hydrochloride

Cat. No.: B2359710
CAS No.: 17061-62-0; 854391-95-0
M. Wt: 293.79
InChI Key: BZIDDCTZNYMKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-methoxybenzyl)amine hydrochloride is a useful research compound. Its molecular formula is C16H20ClNO2 and its molecular weight is 293.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIDDCTZNYMKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854391-95-0
Record name bis[(4-methoxyphenyl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Procedure and Conditions

  • Imine Formation : Equimolar quantities of 4-methoxybenzaldehyde (0.1836 mol) and 4-methoxybenzylamine (0.1836 mol) are refluxed in toluene under nitrogen for 3 hours. Water generated during the reaction is removed via azeotropic distillation using a Dean-Stark trap.
  • Reduction : The resulting imine intermediate is dissolved in methanol, cooled to 5°C, and treated with NaBH₄ in portions. The mixture is then refluxed for 2 hours, yielding bis(4-methoxybenzyl)amine as a crystalline solid.
  • Salt Formation : The free base is treated with hydrochloric acid in 2-propanol to produce the hydrochloride salt.

Key Data

  • Yield : Quantitative (98.6% purity by HPLC).
  • Advantages : High efficiency, minimal byproducts, and straightforward purification.
  • Limitations : Requires strict moisture control during NaBH₄ addition.

Hydrobenzamide Intermediate Reduction

This method exploits the condensation of 4-methoxybenzaldehyde with aqueous ammonia to form a hydrobenzamide, followed by reduction.

Procedure and Conditions

  • Hydrobenzamide Synthesis : 4-Methoxybenzaldehyde reacts with aqueous ammonia (25%) in methanol at room temperature, forming N,N'-(4-methoxyphenylmethylene)bis(1-(4-methoxyphenyl)methanimine).
  • Reduction : The hydrobenzamide is suspended in methanol and treated with excess NaBH₄, reducing both imine and aminal groups. Acidic workup yields a mixture of primary and secondary amines, with bis(4-methoxybenzyl)amine hydrochloride isolated via crystallization.

Key Data

  • Yield : 55–84% (varies with substrate).
  • Advantages : Utilizes inexpensive ammonia; suitable for scalable synthesis.
  • Limitations : Requires careful pH control to avoid over-reduction.

Leuckart Reaction from Bis(4-methoxyphenyl)methanone

A patent-pending approach converts bis(4-methoxyphenyl)methanone (BMPM) to the target compound via a modified Leuckart reaction.

Procedure and Conditions

  • Reductive Amination : BMPM reacts with formamide and hydrochloric acid in 2-propanol under reflux, producing N-(bis(4-methoxyphenyl)methyl)formamide.
  • Hydrolysis : The formamide intermediate is hydrolyzed with 5N HCl in 2-propanol, yielding this compound after crystallization.

Key Data

  • Yield : 89.4% after purification.
  • Advantages : Avoids pyrophoric reagents; amenable to industrial scale.
  • Limitations : Multi-step process requiring precise temperature control.

Catalytic Hydrogenation with Platinum Nanowires

A recent advance employs platinum nanowires (Pt NWs) to catalyze the reductive amination of 4-methoxybenzaldehyde with ammonia under hydrogen gas.

Procedure and Conditions

  • Reaction Setup : 4-Methoxybenzaldehyde, aqueous ammonia, and Pt NWs are combined in ethanol under 1 bar H₂ at 80°C.
  • Isolation : The reaction mixture is filtered, and the product is extracted with dichloromethane. Acidic workup yields the hydrochloride salt.

Key Data

  • Yield : 73%.
  • Advantages : Green chemistry principles (water as a byproduct); high selectivity.
  • Limitations : Requires specialized catalysts and pressurized equipment.

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity Reference
Reductive Amination 4-Methoxybenzaldehyde, NaBH₄ Toluene/MeOH, reflux 100% 98.6%
Hydrobenzamide Reduction 4-Methoxybenzaldehyde, NH₃, NaBH₄ Methanol, RT to reflux 55–84% >95%
Leuckart Reaction BMPM, formamide, HCl 2-Propanol, reflux 89.4% >99%
Catalytic Hydrogenation 4-Methoxybenzaldehyde, H₂, Pt NWs Ethanol, 80°C, 1 bar H₂ 73% 94.9%

Mechanistic Insights and Optimization

Reductive Amination Mechanism

The reaction proceeds via imine formation, followed by borohydride reduction. NaBH₄ selectively reduces the C=N bond while leaving the methoxy groups intact. Protonation of the amine by HCl ensures salt formation.

Scalability Considerations

  • Industrial Preference : The Leuckart reaction (Method 3) is favored for large-scale production due to reduced solvent use and shorter reaction times.
  • Laboratory Utility : NaBH₄-based methods (Methods 1–2) are ideal for small-scale synthesis with minimal equipment.

Q & A

Q. What are the optimal synthetic routes and purification methods for Bis(4-methoxybenzyl)amine hydrochloride?

Methodological Answer: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

  • Benzylation: Reacting 4-methoxybenzyl chloride with ammonia or amine derivatives under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Salt Formation: Treating the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
  • Purification: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) improves purity (>95%) .

Critical Parameters:

  • Catalysts: Palladium or copper salts enhance coupling efficiency .
  • Solvent Choice: Polar aprotic solvents (DMF, DCM) improve reaction homogeneity .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Peaks at δ 3.75 ppm (methoxy protons) and δ 4.25 ppm (benzyl methylene) confirm structure .
    • ¹³C NMR: Signals near δ 55.2 ppm (OCH₃) and δ 70.1 ppm (N-CH₂) are diagnostic .
  • Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 276.1 (calculated: 276.15) .
  • HPLC Purity: Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .

Q. What safety protocols are essential during experimental handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory .
  • Ventilation: Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal: Hydrochloric acid-containing waste must be neutralized before disposal .

Advanced Research Questions

Q. How can researchers identify and validate pharmacological targets for this compound?

Methodological Answer:

  • Target Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like serotonin transporters (SERT) or NMDA receptors .
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ values in enzyme-linked assays (e.g., acetylcholinesterase inhibition for neurodegenerative applications) .
    • Cell Viability: MTT assays on neuronal cell lines (e.g., SH-SY5Y) assess cytotoxicity .

Q. How should contradictions in structural analogs’ biological activity data be addressed?

Methodological Answer:

  • Comparative Analysis: Compare analogs like (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 244145-40-2) using:
    • Structural Similarity Scores (e.g., Tanimoto coefficient ≥0.85) .
    • Pharmacokinetic Profiling: LogP and bioavailability scores (e.g., 0.55 for amino acid derivatives) .
Compound (CAS)Structural Similarity ScoreBioavailability Score
Bis(4-methoxybenzyl)amine HCl1.00 (Reference)0.55
(S)-1-(4-Methoxyphenyl)propan-1-amine HCl0.86 0.48

Q. What strategies ensure compound stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C; store at 2–8°C .
  • pH Sensitivity: Stability tested in buffers (pH 3–9) via HPLC monitoring over 72 hours .
  • Light Sensitivity: Amber vials prevent photodegradation in aqueous solutions .

Q. How can comparative studies with structural analogs improve therapeutic potential?

Methodological Answer:

  • SAR Studies: Modify substituents (e.g., replacing methoxy with fluorine) to enhance binding affinity (e.g., Bis(4-fluorobenzyl)amine HCl in antiviral research ).
  • In Vivo Efficacy: Compare ED₅₀ values in rodent models for analogs targeting neurological pathways .

Q. What methodologies assess bioavailability and pharmacokinetics?

Methodological Answer:

  • Caco-2 Permeability Assays: Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
  • Plasma Protein Binding: Equilibrium dialysis measures unbound fraction (e.g., 12% for amino acid derivatives) .

Q. How are multi-step reaction mechanisms elucidated for this compound?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled starting materials to track intermediates via LC-MS .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) identify transition states and activation energies .

Q. Can this compound exhibit synergistic effects in combination therapies?

Methodological Answer:

  • Checkboard Assays: Test combinations with FDA-approved drugs (e.g., memantine) for additive/synergistic effects (FIC index ≤0.5 indicates synergy) .
  • Pathway Analysis: RNA sequencing identifies upregulated neuroprotective genes (e.g., BDNF) in combination treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.